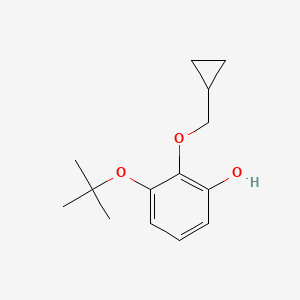
Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring, an amino group, and an ethyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride typically involves the reaction of tetrahydrofuran derivatives with ethyl aminoacetate under specific conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and heating the reaction mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl amino(tetrahydrofuran-2-YL)acetate hydrochloride can be compared with other similar compounds, such as:
Substituted tetrahydrofuran derivatives: These compounds share the tetrahydrofuran ring structure and are used in similar applications, including as HIV-1 protease inhibitors.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are widely used in medicinal chemistry for their biological activities.
Indole derivatives: These compounds contain an indole ring and are known for their diverse biological activities, including antiviral and anticancer properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl 2-amino-2-(oxolan-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7(9)6-4-3-5-12-6;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
PWPMXRSIQSGBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)







![5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B14849492.png)





